2-(Difluoromethylthio)-5-fluoroaniline 2-(Difluoromethylthio)-5-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17246552
InChI: InChI=1S/C7H6F3NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2
SMILES:
Molecular Formula: C7H6F3NS
Molecular Weight: 193.19 g/mol

2-(Difluoromethylthio)-5-fluoroaniline

CAS No.:

Cat. No.: VC17246552

Molecular Formula: C7H6F3NS

Molecular Weight: 193.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethylthio)-5-fluoroaniline -

Specification

Molecular Formula C7H6F3NS
Molecular Weight 193.19 g/mol
IUPAC Name 2-(difluoromethylsulfanyl)-5-fluoroaniline
Standard InChI InChI=1S/C7H6F3NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2
Standard InChI Key FOZOVXHRIPCKTM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)N)SC(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with an amino group (-NH₂), a difluoromethylthio group (-SCF₂H) at the 2-position, and a fluorine atom at the 5-position. This arrangement is confirmed by its Canonical SMILES notation: C1=CC(=C(C=C1F)N)SC(F)F. The difluoromethylthio group introduces significant electronegativity, altering the electron density of the aromatic system and enhancing its suitability for nucleophilic substitution reactions.

IUPAC and Systematic Identification

The IUPAC name, 2-(difluoromethylsulfanyl)-5-fluoroaniline, reflects the substituents’ positions and composition. Key identifiers include:

  • CAS Number: 1096276-45-7

  • PubChem Compound ID: 43304259

  • InChIKey: FOZOVXHRIPCKTM-UHFFFAOYSA-N

Synthesis and Preparation

Halogenation and Nucleophilic Substitution

A common synthetic route involves multi-step reactions starting from 2-fluoroaniline. Halogenation at the 5-position introduces the fluorine atom, followed by nucleophilic substitution to attach the difluoromethylthio group. Zinc difluoromethanesulfinate (DFMS) and tert-butyl hydroperoxide (TBHP) in dichloromethane/water facilitate this transformation, achieving yields up to 61% . Trifluoroacetic acid (TFA) may enhance reaction rates for nitrogen-containing intermediates .

Alternative Pathways

Oxidative methods using sodium periodate (NaIO₄) and ruthenium(III) chloride in acetonitrile/carbon tetrachloride/water mixtures convert thioether derivatives to sulfones, though this approach requires rigorous temperature control . Additionally, chloro(difluoro)methane gas reacted with 1,3-benzothiazole-2-thiol in dioxane/water under basic conditions yields the target compound at 59% efficiency .

Physical and Chemical Properties

Molecular Characteristics

PropertyValueSource
Molecular FormulaC₇H₆F₃NS
Molecular Weight193.19 g/mol
DensityNot Available
Boiling/Melting PointsNot Available

The lack of reported phase transition data suggests further experimental characterization is needed.

Spectroscopic Data

  • FT-IR and NMR: While specific spectra for this compound are unpublished, related fluoroanilines exhibit C-F stretches near 1,220 cm⁻¹ and aromatic C-H bends at 750–900 cm⁻¹ .

  • ¹⁹F NMR: The difluoromethylthio group typically resonates at δF -121.41 ppm .

Future Directions

Synthetic Optimization

Improving yield and selectivity in difluoromethylation reactions remains a priority. Catalyst screening (e.g., ruthenium vs. rhodium complexes) and solvent optimization (α,α,α-trifluorotoluene vs. dichloromethane) could enhance efficiency .

Application-Specific Studies

  • Drug Discovery: Evaluate the compound’s utility in protease inhibitors or kinase modulators.

  • Polymer Chemistry: Investigate its incorporation into copolymers for electronic devices.

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